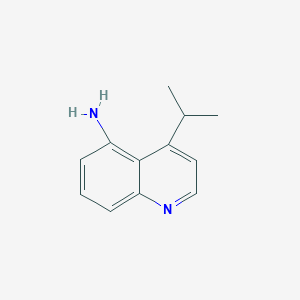

4-Isopropylquinolin-5-amine

Beschreibung

4-Isopropylquinolin-5-amine is a quinoline derivative featuring an isopropyl group at the 4-position and an amino group at the 5-position. For example, 8-(isopropyl)-2-methylquinolin-5-amine (4a) was synthesized via condensation of o-toluidine with crotonaldehyde in aqueous HCl under reflux, followed by alkylation ().

Eigenschaften

Molekularformel |

C12H14N2 |

|---|---|

Molekulargewicht |

186.25 g/mol |

IUPAC-Name |

4-propan-2-ylquinolin-5-amine |

InChI |

InChI=1S/C12H14N2/c1-8(2)9-6-7-14-11-5-3-4-10(13)12(9)11/h3-8H,13H2,1-2H3 |

InChI-Schlüssel |

RONJVKDJIFWICS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC=NC2=CC=CC(=C12)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylquinolin-5-amine can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of 4-Isopropylquinolin-5-amine often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, are frequently used. Microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Isopropylquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

4-Isopropylquinolin-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-Isopropylquinolin-5-amine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations :

- Substituent Effects : The position and nature of substituents significantly influence molecular weight and properties. For instance, trifluoromethyl groups (e.g., in ) increase molecular weight and hydrophobicity compared to isopropyl or methyl groups.

- Synthetic Feasibility: Yields for quinoline derivatives vary widely (e.g., 30–51% for pyrimidinyl-quinolin-4-amine analogs in ), suggesting that steric hindrance from bulky groups (e.g., isopropyl) may complicate synthesis.

Solubility and Stability:

- 4-Isopropylquinolin-5-amine analogs: Derivatives like 8-(isopropyl)-2-methylquinolin-5-amine (4a) are typically lipophilic due to alkyl substituents, limiting aqueous solubility .

- Isoquinolin-5-amine hydrochloride: The HCl salt form enhances solubility in polar solvents, as seen in its safety data sheet recommending handling in ventilated areas .

Pharmacological Potential (Inferred from Analogs)

- 3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-amine: The trifluoromethyl group may enhance metabolic stability, making it a candidate for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.